molecular formula C20H32O3 B163560 5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid CAS No. 73307-52-5

5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid

Cat. No. B163560
CAS RN: 73307-52-5
M. Wt: 320.5 g/mol
InChI Key: KGIJOOYOSFUGPC-XTDASVJISA-N
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Patent
US04814487

Procedure details

RBL-1 cells (1.57×107 cells/tube) were preincubated for 10 minutes at 37° C. in the presence of the indicated drugs or vehicle (1% DMSO). Following the transfer of the assay tubes to an icebath, the reaction was initiated by the sequential addition of calcium ionophore A23187, an agent which increases the ability of divalent ions such as Ca++ to cross biological membranes (final concentration=1.9 μM) and 55 μM 1-14C-arachidonic acid (New England Nuclear) at a final specific activity of 3000-4000 cpm/nmole. The final volume in each tube was 1 ml. The assay tubes were incubated at 37° C. for 5 minutes, and the reaction was stopped by transferring the tubes to ice and adjusting the pH of the reaction mixture to pH 3.0-3.5 by the addition of 1M citric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-14C-arachidonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C@H:2]1[C@@H:23]([CH2:24]C2OC3C=CC(NC)=C(C(O)=O)C=3N=2)O[C@:5]2(O[C@H:9]([C@@H:11]([C:13]([C:15]3NC=[CH:17][CH:16]=3)=O)C)[C@H:8](C)[CH2:7][C@H:6]2C)[CH2:4][CH2:3]1.[C:39]([OH:51])(=[O:50])[CH2:40][C:41]([CH2:46][C:47]([OH:49])=O)(C(O)=O)O>CS(C)=O>[CH3:17][CH2:16][CH2:15][CH2:13][CH2:11][CH:9]=[CH:8][CH2:7][CH:6]=[CH:5][CH2:4][CH:3]=[CH:2][CH:23]=[CH:24][CH:47]([OH:49])[CH2:46][CH2:41][CH2:40][C:39]([OH:51])=[O:50]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
Step Two
Name
1-14C-arachidonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
an agent which increases the ability of divalent ions such as Ca++
CUSTOM
Type
CUSTOM
Details
The final volume in each tube was

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04814487

Procedure details

RBL-1 cells (1.57×107 cells/tube) were preincubated for 10 minutes at 37° C. in the presence of the indicated drugs or vehicle (1% DMSO). Following the transfer of the assay tubes to an icebath, the reaction was initiated by the sequential addition of calcium ionophore A23187, an agent which increases the ability of divalent ions such as Ca++ to cross biological membranes (final concentration=1.9 μM) and 55 μM 1-14C-arachidonic acid (New England Nuclear) at a final specific activity of 3000-4000 cpm/nmole. The final volume in each tube was 1 ml. The assay tubes were incubated at 37° C. for 5 minutes, and the reaction was stopped by transferring the tubes to ice and adjusting the pH of the reaction mixture to pH 3.0-3.5 by the addition of 1M citric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-14C-arachidonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C@H:2]1[C@@H:23]([CH2:24]C2OC3C=CC(NC)=C(C(O)=O)C=3N=2)O[C@:5]2(O[C@H:9]([C@@H:11]([C:13]([C:15]3NC=[CH:17][CH:16]=3)=O)C)[C@H:8](C)[CH2:7][C@H:6]2C)[CH2:4][CH2:3]1.[C:39]([OH:51])(=[O:50])[CH2:40][C:41]([CH2:46][C:47]([OH:49])=O)(C(O)=O)O>CS(C)=O>[CH3:17][CH2:16][CH2:15][CH2:13][CH2:11][CH:9]=[CH:8][CH2:7][CH:6]=[CH:5][CH2:4][CH:3]=[CH:2][CH:23]=[CH:24][CH:47]([OH:49])[CH2:46][CH2:41][CH2:40][C:39]([OH:51])=[O:50]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
Step Two
Name
1-14C-arachidonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
an agent which increases the ability of divalent ions such as Ca++
CUSTOM
Type
CUSTOM
Details
The final volume in each tube was

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04814487

Procedure details

RBL-1 cells (1.57×107 cells/tube) were preincubated for 10 minutes at 37° C. in the presence of the indicated drugs or vehicle (1% DMSO). Following the transfer of the assay tubes to an icebath, the reaction was initiated by the sequential addition of calcium ionophore A23187, an agent which increases the ability of divalent ions such as Ca++ to cross biological membranes (final concentration=1.9 μM) and 55 μM 1-14C-arachidonic acid (New England Nuclear) at a final specific activity of 3000-4000 cpm/nmole. The final volume in each tube was 1 ml. The assay tubes were incubated at 37° C. for 5 minutes, and the reaction was stopped by transferring the tubes to ice and adjusting the pH of the reaction mixture to pH 3.0-3.5 by the addition of 1M citric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-14C-arachidonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C@H:2]1[C@@H:23]([CH2:24]C2OC3C=CC(NC)=C(C(O)=O)C=3N=2)O[C@:5]2(O[C@H:9]([C@@H:11]([C:13]([C:15]3NC=[CH:17][CH:16]=3)=O)C)[C@H:8](C)[CH2:7][C@H:6]2C)[CH2:4][CH2:3]1.[C:39]([OH:51])(=[O:50])[CH2:40][C:41]([CH2:46][C:47]([OH:49])=O)(C(O)=O)O>CS(C)=O>[CH3:17][CH2:16][CH2:15][CH2:13][CH2:11][CH:9]=[CH:8][CH2:7][CH:6]=[CH:5][CH2:4][CH:3]=[CH:2][CH:23]=[CH:24][CH:47]([OH:49])[CH2:46][CH2:41][CH2:40][C:39]([OH:51])=[O:50]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
Step Two
Name
1-14C-arachidonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
an agent which increases the ability of divalent ions such as Ca++
CUSTOM
Type
CUSTOM
Details
The final volume in each tube was

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.